3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is synthesized using specific methods and is used to study its mechanism of action and potential future directions in scientific research.
Mechanism of Action
The mechanism of action of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone involves the inhibition of specific enzymes and signaling pathways. This compound inhibits the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone include inhibition of cancer cell growth, inhibition of inflammatory cytokine production, and inhibition of topoisomerase activity. This compound has also been shown to have potential as an anti-angiogenic agent, as it inhibits the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone in lab experiments include its ability to inhibit specific enzymes and signaling pathways, its potential as an anti-cancer and anti-inflammatory agent, and its ability to inhibit angiogenesis. The limitations of using this compound include its potential toxicity and its limited availability.
Future Directions
There are several potential future directions for research involving 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone. These include further studies on its anti-cancer and anti-inflammatory properties, its potential as an anti-angiogenic agent, and its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on the development of new synthesis methods for this compound to increase its availability and reduce its toxicity.
Scientific Research Applications
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is used in scientific research to study its mechanism of action and potential therapeutic applications. This compound has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
properties
IUPAC Name |
3-[4-(2,3,5-trimethylphenoxy)butyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-12-16(2)17(3)20(13-15)25-11-7-6-10-23-14-22-19-9-5-4-8-18(19)21(23)24/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGTVNHSHBBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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